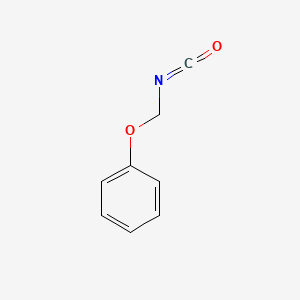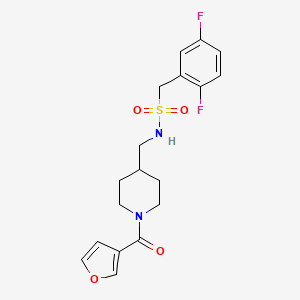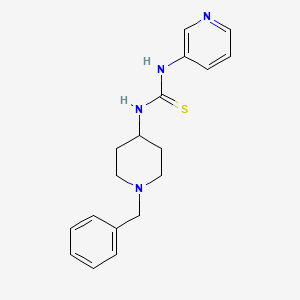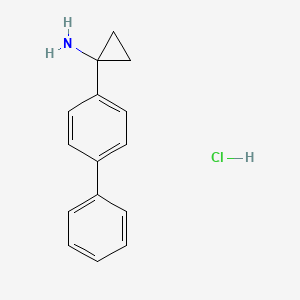
(Isocyanatomethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Use in Optical Polymer Composite Materials, Construction, and Automotive Industries
- (Isocyanatomethoxy)benzene, in the form of 1,3-Bis(isocyanatomethyl)benzene, demonstrates high-quality performance with excellent yellowing resistance and weather resistance. It finds applications in optical polymer composite materials, construction, and the automotive industry. The synthesis process and optimization for this compound are critical for its wide application and economic viability. Researchers explored a non-phosgene green synthesis process for its preparation, focusing on safety, convenience, and environmental friendliness (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, Xiaoyan Feng, 2018).
Modification of Hydroxyl-Containing Polymers
- This compound, as an isocyanate functional benzoxazine, is used for coupling with hydroxyl-group-containing molecules, such as glycerol. This interaction helps form urethane bonds, improving the thermal properties of hydroxyl-containing polymers. The modification process significantly increases the thermal stability and char yield of polybenzoxazine cross-linked poly(vinyl alcohol) (PVA) (K. Chiou, Erin Hollanger, T. Agag, H. Ishida, 2013).
Biomonitoring in Industries
- Isocyanates, including derivatives of (isocyanatomethoxy)benzene, are extensively used in industries like motor vehicle repair. Their exposure, as well as the exposure to solvents, is monitored through biological samples like urine to understand the health implications in industrial settings. The study highlights the need for effective biomonitoring to assess exposure levels in these environments (Jimmy Hu, Phillip Cantrell, Aklesh Nand, 2017).
Food Contact Materials Safety Evaluation
- The safety evaluation of 1,3-bis(isocyanatomethyl)benzene, a substance closely related to (isocyanatomethoxy)benzene, for use in food contact materials has been conducted. This assessment ensures that the substance, when used in food packaging, does not pose any health risks. This involves studying the hydrolysis products and their migration levels in food, which is crucial for food safety regulations (Flavourings, 2012).
Use in Gasoline Blending Components Production
- Research has been conducted on the production of environmentally friendly gasoline blending components using isomerization of benzene-containing n-hexane fractions. This process involves the use of catalysts and aims at producing blending components with lower benzene content, highlighting the role of isocyanate compounds in developing more sustainable and less toxic fuel options (J. Hancsók, S. Magyar, Z. Szoboszlai, D. Kalló, 2005).
Safety and Hazards
Direcciones Futuras
The future research directions for “(Isocyanatomethoxy)benzene” could include a detailed study of its synthesis, properties, and potential applications. Given the known hazards of benzene and isocyanates, research could also focus on safer alternatives or methods to mitigate the risks associated with its use .
Propiedades
IUPAC Name |
isocyanatomethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWVZHIPVHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isocyanatomethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2439321.png)

![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2439327.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)



![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)

